4-Fluoro-3-(3-methoxyphenyl)benzoic acid
Description
4-Fluoro-3-(3-methoxyphenyl)benzoic acid (CAS: 1181452-19-6) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 4-position and a 3-methoxyphenyl group at the 3-position of the aromatic ring. This compound is synthesized via methods involving acid chloride intermediates, as seen in related compounds (e.g., thionyl chloride-mediated activation of carboxylic acids) .
Properties
IUPAC Name |
4-fluoro-3-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-8-10(14(16)17)5-6-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTQVQXPEYUIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653523 | |
| Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181452-19-6 | |
| Record name | 6-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Reduction: Lithium aluminum hydride or borane complexes are commonly used.
Major Products:
Nucleophilic Aromatic Substitution: Substituted aromatic compounds.
Esterification: Esters of this compound.
Reduction: 4-Fluoro-3-(3-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3-(3-methoxyphenyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Key Applications:
- Alzheimer's Disease Treatment: The compound has been investigated as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) aimed at treating Alzheimer's disease. Its derivatives can undergo nucleophilic aromatic substitution reactions, facilitating the development of acetylcholinesterase inhibitors .
- Anti-inflammatory Agents: Compounds derived from this benzoic acid have shown promise in treating inflammatory conditions. Research indicates that these compounds can effectively reduce edema and granuloma tissue formation in animal models .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored extensively. These compounds exhibit significant activity against various pathogens.
Antimicrobial Efficacy:
- Gram-positive and Gram-negative Bacteria: Studies have demonstrated that derivatives possess antimicrobial activity against a range of bacteria, with minimum inhibitory concentration (MIC) values indicating potency against strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown MIC values ranging from 50 to 200 μg/mL against Gram-positive bacteria .
- Fungal Infections: The compound has also been evaluated for antifungal activity, particularly against Candida species. Some derivatives exhibited MIC values as low as 100 μg/mL .
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Derivative A | Staphylococcus aureus | 50 | Antimicrobial |
| Derivative B | Escherichia coli | 100 | Antimicrobial |
| Derivative C | Candida albicans | 100 | Antifungal |
Anticancer Research
The anticancer potential of this compound has been a focus of recent studies, with promising results observed in various cancer cell lines.
Mechanisms of Action:
- Induction of Apoptosis: Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and cell cycle arrest. For example, compounds have shown IC50 values between 2.43 and 7.84 μM against MDA-MB-231 breast cancer cells.
- Cell Cycle Arrest: In HepG2 liver cancer cells, the derivatives exhibited cytotoxic effects leading to cell cycle arrest at the G2/M phase, which is critical for halting cancer progression.
| Cell Line | Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-231 | This compound | 2.43 - 7.84 | Apoptosis induction |
| HepG2 | This compound | 4.98 - 14.65 | Cell cycle arrest in G2/M phase |
In Vitro Studies
A study investigating the effects on A549 lung cancer cells revealed that treatment with derivatives similar to this compound led to significant reductions in cell viability when exposed to TGF-β1, indicating potential therapeutic applications in targeting fibrotic processes associated with cancer.
In Vivo Models
Animal studies have demonstrated that structurally related compounds can alleviate symptoms associated with lung inflammation and fibrosis, suggesting their therapeutic potential in respiratory diseases.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .
Comparison with Similar Compounds
Positional Isomers
- 4-Fluoro-3-(2-methoxyphenyl)benzoic acid (YA-9519, CAS: 1181639-56-4): The methoxyphenyl group at the 2-position (vs. This positional change may also alter intermolecular interactions in crystal packing, affecting melting points .
3-Fluoro-4-(3-methoxyphenyl)benzoic acid (YA-9551, CAS: 1261924-36-0) :
The reversed positions of fluorine and methoxyphenyl groups modify electronic effects. The fluorine at the 3-position increases the acidity of the carboxylic acid due to proximity, while the methoxyphenyl at the 4-position may enhance lipophilicity .
Substituent Variations
4-Fluoro-3-methoxybenzoic acid (CAS: 1426654-03-6) :
Replacing the 3-methoxyphenyl group with a simple methoxy group simplifies the structure. This reduces molecular weight (MW: 170.14 g/mol vs. 260.23 g/mol for the target compound) and may improve aqueous solubility but diminish biological activity due to the loss of aromatic π-π interactions .2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid (CAS: 1237117-50-8) :
The trifluoromethyl group is strongly electron-withdrawing, increasing the carboxylic acid's acidity (pKa ~2.5 vs. ~4.5 for the target compound). This compound’s higher lipophilicity (logP ~3.8) may enhance membrane permeability in drug design .
Complex Derivatives
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid (CAS: 299181-56-9) :
The sulfonyl-morpholine substituent introduces hydrogen-bonding capacity and basicity, significantly altering solubility (likely higher in polar aprotic solvents) and enabling interactions with biological targets like enzymes .- 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid: This benzimidazole-containing derivative (MW: 426.83 g/mol) demonstrates how heterocyclic substituents can enhance binding to proteins, as seen in kinase inhibitors. The target compound’s simpler structure may lack such specificity but offers easier synthesis .
Toxicity and QSTR Insights
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight that substituent connectivity indices (e.g., 0JA, 1JA) correlate with oral LD50 in mice. The target compound’s 3-methoxyphenyl group may reduce acute toxicity compared to halogen-rich analogs due to decreased electron-withdrawing effects .
Extraction and Solubility
Benzoic acid derivatives with higher molecular connectivity indices (e.g., 4-Fluoro-3-(3-methoxyphenyl)benzoic acid) exhibit larger distribution coefficients (logD ~2.5), favoring extraction in emulsion liquid membranes over simpler acids like acetic acid (logD ~0.2) .
Data Tables
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | logP* | pKa* |
|---|---|---|---|---|---|---|
| This compound | 1181452-19-6 | C14H11FO3 | 260.23 | 4-F, 3-(3-MeO-C6H4) | 3.2 | 4.5 |
| 4-Fluoro-3-methoxybenzoic acid | 1426654-03-6 | C8H7FO3 | 170.14 | 4-F, 3-OMe | 1.8 | 4.1 |
| 2-Methoxy-4-(3-CF3-C6H4)benzoic acid | 1237117-50-8 | C15H11F3O3 | 296.24 | 2-OMe, 4-(3-CF3-C6H4) | 3.8 | 2.5 |
| 4-Fluoro-3-(morpholine-4-sulfonyl)BA | 299181-56-9 | C11H12FNO5S | 289.28 | 4-F, 3-(morpholine-SO2) | 1.5 | 3.8 |
*Estimated using QSAR models .
Biological Activity
4-Fluoro-3-(3-methoxyphenyl)benzoic acid is a compound of significant interest in the realm of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHFO. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to various biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom increases the compound's electronegativity, allowing it to form stronger hydrogen bonds, which can enhance binding affinity to target proteins. This compound has been investigated for its potential in:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Binding : The compound has shown potential in receptor binding studies, indicating its role as a modulator in various biochemical pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, it has been shown to possess:
- Bactericidal Effects : The compound demonstrated significant activity against Gram-positive bacteria, inhibiting protein synthesis pathways and affecting nucleic acid production.
- Biofilm Inhibition : It has been reported to reduce biofilm formation in Staphylococcus aureus and Enterococcus species, showcasing its potential in treating biofilm-associated infections .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays indicated its ability to inhibit the proliferation of human cancer cell lines, particularly non-small-cell lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
- Antitumor Research : In a comparative study involving various benzoic acid derivatives, this compound exhibited superior activity against lung cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
